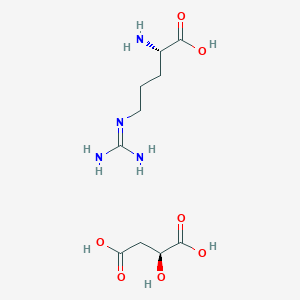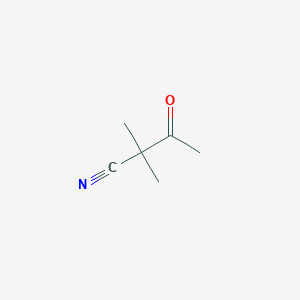
2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester
Descripción general
Descripción
“2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester” is a chemical compound with the CAS number 79637-74-4 . It is also known by other identifiers and IUPAC names .
Physical And Chemical Properties Analysis
This compound is a colorless transparent liquid . It has a molecular weight of 206.28100 . The density is 1.09 g/cm3 . It has a boiling point of 279.3ºC at 760 mmHg . The flash point is 112ºC .Aplicaciones Científicas De Investigación
Biomedical Devices
Acrylic Acid Dicyclopentanyl Ester is used in the production of biomedical devices due to its excellent biocompatibility and mechanical properties. It’s a key component in the manufacturing of intraocular lenses and contact lenses , which require materials that are not only transparent but also compatible with the human body .
Dental Applications
In dentistry, this compound contributes to the formulation of dental cements and restorative materials . Its ability to polymerize under controlled conditions makes it ideal for dental procedures that demand quick setting and durable materials .
Tissue Engineering
The ester is utilized in tissue engineering for creating scaffolds that support cell growth and tissue regeneration. Its versatility allows for the development of scaffolds with specific porosity and mechanical strength, tailored to mimic the natural extracellular matrix .
Orthopedics
Orthopedic applications of Acrylic Acid Dicyclopentanyl Ester include the production of bone cements . These cements are used to anchor artificial joints and prostheses in place, providing stability and strength required for bone repair .
Paints and Coatings
The ester’s polymerizable nature makes it suitable for creating paints and coatings with enhanced durability and resistance to environmental factors. It’s often used in coatings that need to withstand extreme conditions while maintaining their aesthetic appeal .
Adhesives
Due to its strong bonding capabilities, Acrylic Acid Dicyclopentanyl Ester is a valuable ingredient in the formulation of adhesives . These adhesives are employed in various industries, including construction and automotive, for their robustness and long-lasting adhesion .
Textiles
In the textile industry, the ester is incorporated into fabric treatments to improve the material’s properties, such as resistance to water, stains, and wrinkles. This enhances the functionality and longevity of textile products .
Environmental Applications
This compound plays a role in environmental protection by being part of materials used for waste liquid control . It helps in the containment and treatment of hazardous liquids, ensuring they are handled safely and with minimal environmental impact .
Safety and Hazards
According to the European Chemicals Agency (ECHA), this substance may damage fertility or the unborn child, is harmful if swallowed, is harmful to aquatic life with long-lasting effects, and causes skin irritation . It’s also noted that this compound can irritate the eyes and skin, and it’s recommended to avoid direct contact . It’s also advised to ensure operations are conducted in a well-ventilated environment to avoid inhaling its vapors .
Propiedades
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYXPMNDZDGGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CC2CC1C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99732-63-5 | |
| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99732-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00514773 | |
| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester | |
CAS RN |
7398-56-3 | |
| Record name | 2-Propenoic acid, octahydro-4,7-methano-1H-inden-5-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopentanyl Acrylate (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)


